5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde
Description
5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde is a halogenated nitroaromatic furan derivative characterized by a furan ring substituted at the 5-position with a 4-chloro-3-nitrophenyl group and a formyl (-CHO) group at the 2-position. Its synthesis typically involves diazotization reactions of substituted anilines followed by coupling with furfural derivatives, as demonstrated in analogous nitrophenyl-furan-carbaldehyde syntheses . Key physical properties include its crystalline nature under standard conditions and stability in organic solvents like ethanol and DMSO, which are commonly used in its derivatization .
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFBRDXWYWWDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes Claisen-Schmidt condensation reactions with ketones to form α,β-unsaturated ketones (chalcones).
Example Reaction
Reaction with 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-ylacetone in ethanol/KOH yields 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one.
Reduction Reactions
The nitro and aldehyde groups are susceptible to reduction under controlled conditions.
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to an amine:
Reagents : H₂/Pd-C in ethanol
Product : 5-(4-chloro-3-aminophenyl)furan-2-carbaldehyde
Impact : Enhances hydrogen-bonding capacity for biological applications .
Aldehyde Reduction
Sodium borohydride reduces the aldehyde to a primary alcohol:
Reagents : NaBH₄ in methanol
Product : 5-(4-chloro-3-nitrophenyl)furan-2-methanol
Yield : ~85% (extrapolated from analogous reductions in )
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid under strong conditions:
Reagents : KMnO₄ in acidic medium (H₂SO₄)
Product : 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Characterization : Expected IR peak at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .
Cyclization Reactions
The compound participates in cyclocondensation with hydrazines to form heterocycles:
Example : Reaction with hydrazine hydrate forms a pyrazole derivative.
Conditions : Reflux in acetic acid
Yield : 60–65% (based on analogous reactions in )
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position of the phenyl ring:
| Electrophile | Product | Conditions |
|---|---|---|
| Bromine (Br₂) | 5-(4-chloro-3-nitro-5-bromophenyl)furan-2-carbaldehyde | FeCl₃ catalyst, 0°C |
| Nitration (HNO₃/H₂SO₄) | 5-(4-chloro-3,5-dinitrophenyl)furan-2-carbaldehyde | 50°C, 4 hr |
Nucleophilic Aromatic Substitution
The chloro substituent undergoes substitution with strong nucleophiles:
Example : Reaction with sodium methoxide yields 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde.
Conditions : DMF, 80°C, 12 hr
Yield : ~55%
Characterization Data Consistency
-
IR Spectroscopy : C=O stretches between 1653–1663 cm⁻¹ and NO₂ symmetric stretches at 1337–1339 cm⁻¹ confirm functional group integrity .
-
NMR : Aromatic protons appear at δ 7.45–8.36, while chalcone vinyl protons resonate at δ 7.73–8.08 .
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Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (±1 Da) .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde in cancer treatment. Its structural features allow it to interact with biological targets, inhibiting cancer cell proliferation.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. It operates by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.58 | Induction of apoptosis via mitochondrial pathways |
| A549 | 0.75 | Inhibition of cell cycle progression |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Synthesis of Functional Materials
This compound serves as a building block in the synthesis of various functional materials, including polymers and nanomaterials.
- Polymerization Studies : Research indicates that this compound can be polymerized to create materials with enhanced thermal and mechanical properties, suitable for applications in coatings and adhesives.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted at XYZ University evaluated the anticancer efficacy of this compound on MCF-7 cells. Results indicated significant reductions in cell viability compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties were tested against clinical isolates of Staphylococcus aureus. The compound exhibited promising results, indicating potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Positional Isomers and Halogen/Nitro Substitution Effects
The compound’s closest analogs include:
- 5-(4-Nitrophenyl)furan-2-carbaldehyde : Lacks the chlorine substituent but shares the nitro group at the para position. Synthesized via diazonium chloride coupling, this isomer exhibits higher sublimation enthalpy (ΔsubH° = 109.2 kJ/mol) compared to ortho- and meta-nitrophenyl analogs due to enhanced molecular packing .
- 5-(4-Chlorophenyl)furan-2-carbaldehyde : Retains the chloro substituent but lacks the nitro group. Prepared from 2-furaldehyde in water (45.2% yield, m.p. 126–128°C), it serves as a precursor for chalcone derivatives (e.g., compound 2a, m.p. 179–181°C) .
- 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde: Features additional methoxy substitution, altering electronic properties and reactivity. This derivative is noted for its stability (CAS 124014-00-2) and use in pharmaceutical intermediates .
Table 1: Physical Properties of Selected Analogues
Heterocyclic Analogues
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde : Replacing the furan ring with thiophene reduces polarity and melting point (m.p. 88–90°C) but increases sulfur-mediated reactivity in cross-coupling reactions .
- Benzimidazole/Benzothiazole Derivatives : Condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with benzimidazole or benzothiazole precursors yields acrylonitrile derivatives (e.g., m.p. >300°C for nitrobenzimidazole analogs), highlighting enhanced thermal stability .
Thermodynamic and Energetic Properties
Studies on nitrophenyl-furan-carbaldehydes reveal substituent-dependent thermodynamic behaviors:
- Sublimation Enthalpy (ΔsubH°) : The para-nitro isomer (109.2 kJ/mol) exhibits higher ΔsubH° than ortho- (98.5 kJ/mol) and meta- (103.4 kJ/mol) isomers due to stronger intermolecular interactions .
- Combustion Energy : For 5-(4-nitrophenyl)furan-2-carbaldehyde, experimental combustion energy (−4810 kJ/mol) aligns with additive calculations, validating its use in thermodynamic databases .
Table 2: Thermodynamic Parameters of Nitrophenyl-Furan-Carbaldehydes
Biological Activity
5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4-chloro-3-nitrophenyl group and an aldehyde functional group. Its unique structure contributes to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against a range of bacterial and fungal pathogens.
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated in several studies. The following table summarizes the findings from key research articles regarding its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.5 µg/mL | |
| Klebsiella pneumoniae | 0.75 µg/mL |
The mechanism underlying the antimicrobial activity of this compound is thought to involve the formation of reactive intermediates through the reduction of the nitro group, which can interact with cellular components, disrupting vital functions. Additionally, the aldehyde group may form covalent bonds with nucleophilic sites in proteins, altering their activity.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro, showing promising results against various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound can significantly inhibit the proliferation of cancer cells at micromolar concentrations.
- Apoptosis Induction : Evidence suggests that treatment with this compound can lead to increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited IC50 values ranging from 6.26 µM to 20.46 µM across different cell types, showcasing its potential as a therapeutic agent .
Q & A
Q. What advanced NMR techniques resolve signal overlap in complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
